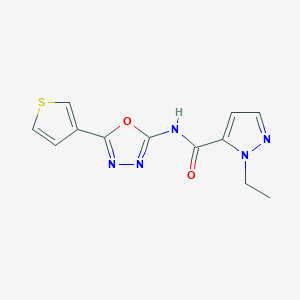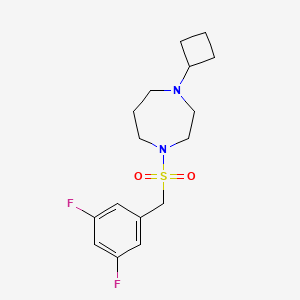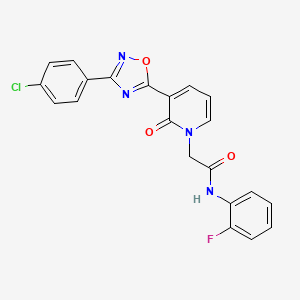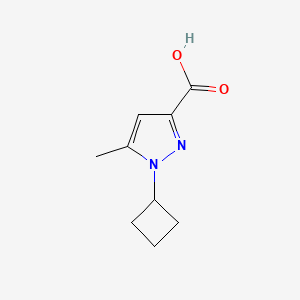![molecular formula C16H11Cl2N3O2S B2807184 N-(3,5-dichlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide CAS No. 923061-26-1](/img/structure/B2807184.png)
N-(3,5-dichlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dichlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide, also known as DFP-10825, is a novel compound that has been synthesized for scientific research purposes. This compound is of interest to researchers due to its potential for use as a therapeutic agent in various diseases.
Scientific Research Applications
Synthesis and Chemical Properties
Research on structurally related compounds emphasizes the significance of synthesis and characterization in exploring their properties and applications. For instance, studies on the synthesis and antimicrobial study of new fused thiazolo[3,2-b]triazine and triazolo[4,3-b]triazine derivatives highlight the intricate chemical reactions and potential biological activity of compounds with similar structural features (El-Shehry, El‐Hag, & Ewies, 2020). Similarly, research on the synthesis and anti-exudative activity of pyrolin derivatives explores the pharmacological potential of these chemicals, providing insights into their possible medical applications (Chalenko et al., 2019).
Antimicrobial and Pharmacological Applications
Several studies focus on the antimicrobial and pharmacological potentials of compounds with similar structures. The antimicrobial activity of newly synthesized compounds against bacterial and fungal strains points towards their potential use in developing new antimicrobial agents (El-Shehry, El‐Hag, & Ewies, 2020). Another study evaluating the antiexudative properties of pyrolin derivatives indicates the therapeutic potential of such compounds in treating inflammation and related conditions (Chalenko et al., 2019).
Bioorganic and Medicinal Chemistry
The exploration of small-molecular inhibitors for treating vascular dysfunction, including ischemia/reperfusion injury, demonstrates the importance of structural design in developing therapeutic agents. A study identified a promising scaffold for low-molecular-weight therapeutic agents, showcasing the potential research applications in bioorganic and medicinal chemistry (Murasawa et al., 2012).
Vibrational Spectroscopic Analysis
Vibrational spectroscopic analysis of related compounds, such as N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide, offers insights into their structural and electronic properties, which are crucial for understanding their reactivity and potential applications in various scientific domains (Jenepha Mary, Pradhan, & James, 2022).
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2S/c17-10-6-11(18)8-12(7-10)19-15(22)9-24-16-4-3-13(20-21-16)14-2-1-5-23-14/h1-8H,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHAYHNXMCEQQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methyl}piperazine](/img/structure/B2807101.png)


![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2807106.png)



![Ethyl 2-[4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-y l)phenoxy]acetate](/img/structure/B2807112.png)
![3-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-(2-methoxyphenyl)urea](/img/structure/B2807116.png)
![2-chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B2807117.png)


![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2807122.png)
![N-[4-[2-keto-2-(o-anisylamino)ethyl]thiazol-2-yl]-3,5-dimethoxy-benzamide](/img/structure/B2807123.png)